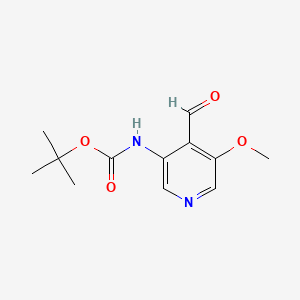

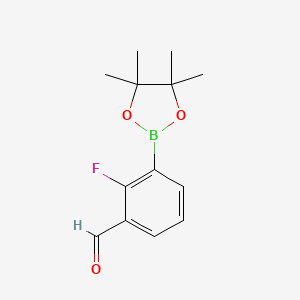

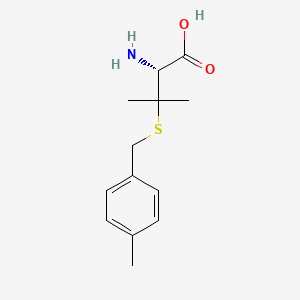

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde and related compounds serve as key intermediates in organic synthesis, particularly in the preparation of boric acid ester intermediates with benzene rings. These compounds are synthesized through multi-step substitution reactions, with their structures confirmed via spectroscopic methods including FTIR, 1H and 13C NMR, and mass spectrometry. Single-crystal X-ray diffraction provides crystallographic and conformational analyses, with further investigation into molecular electrostatic potential and frontier molecular orbitals using density functional theory (DFT) (Huang et al., 2021). Another study focuses on the synthesis, crystal structure, and vibrational properties of compounds with similar functional groups, highlighting the consistency of molecular structures optimized by DFT with crystal structures determined by X-ray diffraction (Wu et al., 2021).

Sensing and Detection Applications

A significant application of these compounds is in the development of organic thin-film fluorescence probes for detecting hydrogen peroxide vapor, a signature compound of peroxide-based explosives. By synthesizing derivatives that undergo fast deboronation in the presence of H2O2 vapor, researchers have significantly improved the sensitivity and detection limits for H2O2 vapor, showcasing the practical utility of these compounds in explosive detection (Fu et al., 2016).

Polymer Synthesis

These compounds are also utilized in the synthesis of conjugated polymers through palladium-catalyzed Suzuki coupling methods. For instance, copolymers containing fluorene and carbazole units alongside arylene vinylene or azomethine units have been synthesized, characterized by various spectroscopic and photoluminescence methods, indicating their potential for applications in optoelectronic devices (Grigoras & Antonoaia, 2005).

Drug Delivery and Bioactivity

Further expanding the versatility of these compounds, research into the synthesis of fluorinated analogues of combretastatin A-4, employing a series of fluorinated benzaldehydes, has been conducted to explore their anticancer properties. The study demonstrates the potential of these analogues in retaining potent cell growth inhibitory properties, highlighting the intersection of organic synthesis and pharmacological research (Lawrence et al., 2003).

Safety and Hazards

The safety and hazards of a chemical compound are typically provided in its Material Safety Data Sheet (MSDS). For “2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde”, the available data indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

Boronic esters, in general, are known to be versatile reagents in organic synthesis, often used in suzuki-miyaura coupling reactions .

Mode of Action

The compound’s mode of action is primarily through its ability to participate in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling . In these reactions, the boronic ester moiety acts as a nucleophile, transferring an organic group to a metal catalyst, which then couples with an electrophilic organic group .

Biochemical Pathways

The suzuki-miyaura coupling reactions in which it participates can lead to the formation of biologically active compounds, potentially affecting various biochemical pathways depending on the nature of the coupled products .

Pharmacokinetics

It’s important to note that boronic esters, including this compound, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability in biological systems.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The specific molecular and cellular effects would depend on the nature of the coupled products and their interactions with biological targets.

Action Environment

Environmental factors such as pH can significantly influence the action of this compound. For instance, boronic esters are known to be susceptible to hydrolysis, and this reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.

Eigenschaften

IUPAC Name |

2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-16)11(10)15/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIDGFJKIAHLAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682392 |

Source

|

| Record name | 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1112209-40-1 |

Source

|

| Record name | 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

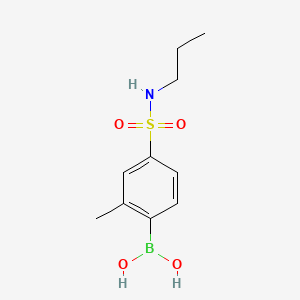

![[4-(4-Aminophenoxy)phenyl]boronic acid](/img/structure/B581205.png)

![3-broMo-7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B581214.png)

![N-Boc-2-Amino-5-bromo[1,3,4]thiadiazole](/img/structure/B581221.png)

![5-broMo-N-Methylbenzo[d]oxazol-2-aMine](/img/structure/B581222.png)